3-[(4-Ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione
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Description
3-[(4-Ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.354. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One area of research involves the synthesis of new succinimide derivatives, including compounds structurally similar to "3-((4-Ethylphenyl)amino)-1-phenylpyrrolidine-2,5-dione", and their evaluation for antimicrobial properties. A study by Cvetković et al. (2019) on "Synthesis, antimicrobial activity and quantum chemical investigation of novel succinimide derivatives" reports the successful synthesis of twelve new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones. These compounds demonstrated promising in vitro antifungal activities against several test fungi, highlighting their potential as novel fungicides. The study also employed density functional theory (DFT) calculations to explore the structure-activity relationship (SAR), enhancing our understanding of how molecular structure influences antimicrobial efficacy (Cvetković et al., 2019).
Antioxidant Activity and Chemical Study
Research by Hakobyan et al. (2020) titled "Synthesis and Antioxidant Activity of N-Aminomethyl Derivatives of Ethosuximide and Pufemide Anticonvulsants" explores the antioxidant properties of derivatives of compounds similar to "3-((4-Ethylphenyl)amino)-1-phenylpyrrolidine-2,5-dione". The study focused on the aminomethylation of ethosuximide and pufemide, leading to N-aminomethyl derivatives, and assessed their antioxidant activities. The findings contribute to the broader understanding of how structural modifications can impact the biological activities of such compounds, offering insights into their potential therapeutic applications (Hakobyan et al., 2020).
Aromatase Inhibition for Cancer Therapy
Another significant area of application is in the development of aromatase inhibitors for cancer therapy. Research into analogues of aminoglutethimide, a known aromatase inhibitor, has led to the synthesis of compounds like "3-((4-Ethylphenyl)amino)-1-phenylpyrrolidine-2,5-dione". These studies aim to discover more effective and selective inhibitors of estrogen biosynthesis for the treatment of hormone-dependent cancers. For example, the work by Foster et al. (1985) on "Analogues of aminoglutethimide: selective inhibition of aromatase" and Daly et al. (1986) on "Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione" represents foundational research in this area, highlighting the potential of such compounds in cancer therapy (Foster et al., 1985); (Daly et al., 1986).
Properties
IUPAC Name |
3-(4-ethylanilino)-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-13-8-10-14(11-9-13)19-16-12-17(21)20(18(16)22)15-6-4-3-5-7-15/h3-11,16,19H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLABCPKVAUGLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.